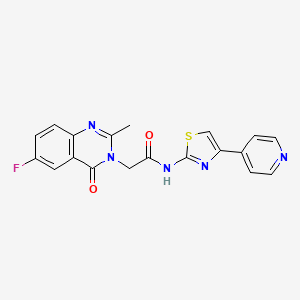

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Beschreibung

2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring:

- An acetamide linker connecting the quinazolinone to a 4-(pyridin-4-yl)thiazol-2-yl moiety, introducing π-π stacking capabilities and enhanced solubility. This structural framework suggests applications in medicinal chemistry, particularly as enzyme inhibitors or anti-inflammatory agents .

Eigenschaften

Molekularformel |

C19H14FN5O2S |

|---|---|

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C19H14FN5O2S/c1-11-22-15-3-2-13(20)8-14(15)18(27)25(11)9-17(26)24-19-23-16(10-28-19)12-4-6-21-7-5-12/h2-8,10H,9H2,1H3,(H,23,24,26) |

InChI-Schlüssel |

ZGZOPSVRIKRJHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege:

Reaktionsbedingungen:

Industrielle Produktion:

Analyse Chemischer Reaktionen

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits notable antibacterial , antifungal , and anticancer properties, making it a candidate for further investigation in therapeutic applications.

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

| Bacillus subtilis | 75 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored, particularly against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. It has shown significant cytotoxicity with IC50 values in the nanomolar range, indicating potent antitumor activity compared to established chemotherapeutics like gefitinib.

Mechanism of Action:

The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. The compound acts as an inhibitor of several tyrosine kinases, including EGFR and FGFR-1, disrupting cellular signaling that promotes cancer progression.

Synthesis and Chemical Reactions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Quinazolinone Core: Utilizing cyclization reactions involving appropriate precursors.

- Introduction of the Thiazole and Pyridine Moieties: This may involve nucleophilic substitution or coupling reactions.

- Optimization Conditions: Specific reaction conditions such as temperature and solvent choice are optimized to achieve high yields.

Scientific Research Applications

The compound's diverse applications extend beyond medicinal chemistry:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for interactions with biological macromolecules, potentially influencing various cellular processes.

- Medicine: Explored for therapeutic applications in treating infections and cancers.

- Industry: Utilized in developing new materials and chemical processes.

Case Studies

Several studies have documented the biological activity of similar compounds within the quinazoline class, highlighting their potential as therapeutic agents:

- A study demonstrated that quinazoline derivatives exhibit significant inhibition of cancer cell proliferation through targeted enzyme inhibition.

- Another case study focused on the antibacterial efficacy of quinazoline-based compounds against resistant bacterial strains, suggesting a promising avenue for antibiotic development.

Wirkmechanismus

Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Modifications in the Quinazolinone Core

Key Insights :

Variations in the Acetamide-Thiazole Moiety

Key Insights :

- The pyridin-4-yl group in the target compound offers distinct electronic and steric properties compared to aliphatic (e.g., pyran) or simple aryl substituents.

- Piperazine-containing analogues (e.g., compound 16) demonstrate enhanced solubility and enzyme inhibition, suggesting that the target compound’s pyridine-thiazole system may need optimization for similar efficacy .

Key Insights :

- The target compound’s acetamide-thiazole linkage is synthetically accessible via nucleophilic substitution, similar to methods used for morpholinoacetamide derivatives .

- Higher melting points in sulfamoylphenyl analogues (e.g., 269°C) suggest stronger crystalline packing due to polar groups, whereas the target compound’s pyridine-thiazole system may reduce crystallinity .

Biologische Aktivität

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a member of the quinazoline family, which has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant structure-activity relationships (SAR).

The molecular structure and properties of the compound are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Compound Name | 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide |

| Molecular Formula | C₁₈H₁₅FN₄O₂ |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 1574411-21-4 |

| LogP | 2.8754 |

| Polar Surface Area | 57.316 Ų |

Quinazoline derivatives, including the compound in focus, have been shown to exhibit various mechanisms of action:

- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in the proliferation of cancer cells. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

- Multi-Kinase Inhibition : The compound may also exhibit activity against multiple kinases involved in tumorigenesis, potentially enhancing its anticancer efficacy .

- Antimicrobial Activity : Some studies suggest that quinazoline derivatives can possess antimicrobial properties, targeting specific bacterial pathways .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- MCF7 Cell Line : The compound showed significant cytotoxicity with an IC50 value comparable to established anticancer agents.

- A549 Cell Line : Similar efficacy was observed, indicating broad-spectrum activity against different types of cancer.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine at position 6 has been linked to enhanced potency against certain targets.

- Pyridine and Thiazole Moieties : The incorporation of these groups can significantly affect the binding affinity to target proteins and overall biological activity .

Case Studies

Several case studies highlight the potential applications of this compound:

- In Vitro Studies : A study conducted on synthesized quinazoline derivatives demonstrated that modifications at specific positions led to increased selectivity and potency against EGFR, with some compounds achieving IC50 values as low as 0.096 μM .

- Molecular Docking Studies : Computational models suggest that the compound binds effectively to the active sites of target kinases, supporting its potential as a therapeutic agent.

Q & A

Q. Advanced Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while ethanol or acetic acid aids in recrystallization .

- Catalysis : Use triethylamine or DMAP to accelerate amide bond formation.

- Purity Control : Monitor intermediates via TLC/HPLC. Recrystallization from acetic acid improves final product purity .

How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

Q. Basic Characterization :

- ¹H/¹³C NMR : Identify protons on the quinazolinone ring (δ 6.5–8.5 ppm for aromatic H) and acetamide methyl groups (δ 2.1–2.5 ppm). Pyridinyl-thiazole protons appear as distinct doublets (δ 7.2–8.3 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands at ~1550–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₇FN₄O₂S). Exact mass analysis (HRMS) verifies isotopic patterns .

Q. Advanced Challenges :

- Stereochemical Ambiguities : Use NOESY or X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of substituents .

What in vitro assays are suitable for evaluating anti-inflammatory activity, and how does this compound compare to reference drugs?

Q. Basic Screening :

- COX-1/COX-2 Inhibition : Enzyme immunoassays (ELISA) quantify prostaglandin E₂ (PGE₂) suppression. Compare IC₅₀ values to Indomethacin (reference COX inhibitor) .

- Cell-Based Models : Use RAW 264.7 macrophages to measure nitric oxide (NO) inhibition under LPS-induced inflammation.

Q. Data Interpretation :

- Efficacy : In acute inflammation models (e.g., carrageenan-induced paw edema), target compounds typically show 38–73.5% inhibition vs. Indomethacin’s 78.3% .

- Selectivity : Fluorine substituents enhance COX-2 selectivity by modulating electron-withdrawing effects .

How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Q. Methodological Considerations :

- Assay Standardization : Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) and incubation times. Variability in ATP levels (e.g., MTT vs. resazurin assays) affects results .

- Compound Purity : Confirm >95% purity via HPLC. Impurities from incomplete coupling (e.g., residual thiazole intermediates) may skew activity .

- Structural Confirmation : Re-characterize batches with conflicting data using 2D NMR (HSQC, HMBC) to rule out regioisomers .

What computational tools predict the pharmacokinetic profile and target interactions of this compound?

Q. Basic Modeling :

- ADME Prediction : SwissADME or pkCSM estimates bioavailability (%F >50% likely due to balanced LogP ~2.5) and blood-brain barrier penetration (low, given polar thiazole group) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR). The pyridinyl-thiazole moiety may occupy the hydrophobic pocket, while fluorine stabilizes H-bonds .

Q. Advanced MD Simulations :

- Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Fluorine’s electronegativity enhances residence time in the active site .

How do structural modifications (e.g., fluorine substitution, thiazole ring) influence bioactivity and metabolic stability?

Q. Structure-Activity Relationship (SAR) :

- Fluorine at C6 : Increases metabolic stability by blocking CYP450-mediated oxidation. Also enhances COX-2 affinity via σ-hole interactions .

- Thiazole-Pyridine Linkage : Improves solubility (cLogP ~2.5) and π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .

Q. Advanced Modifications :

- Heterocycle Replacement : Substitute thiazole with triazole to reduce hepatic clearance. Thiocarbonyl groups in thiazole, however, are critical for H-bonding .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.